6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11-7-8-12(2)13(11)9-5-3-4-6-10-14/h7-8,14H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDKNYFFHTZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381741 | |
| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280133-18-8 | |
| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 2,5 Dimethyl 1h Pyrrol 1 Yl Hexan 1 Ol and Analogous Structures
Classical Approaches for Pyrrole (B145914) Core Formation Applicable to N-Substituted Hexanols
The foundational methods for pyrrole synthesis have been established for over a century and remain highly relevant. These reactions typically involve the condensation of acyclic precursors to form the five-membered heterocyclic ring.
The Paal-Knorr synthesis is a premier and straightforward method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under neutral or weakly acidic conditions. organic-chemistry.org For the specific synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol, the reaction would involve the condensation of 2,5-hexanedione (B30556) with 6-aminohexan-1-ol.
The mechanism, investigated in detail by V. Amarnath, suggests that the reaction begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate. wikipedia.orgorganic-chemistry.org This is followed by a subsequent intramolecular attack by the amine on the second carbonyl group to form a five-membered cyclic dihydroxy derivative (a 2,5-dihydroxytetrahydropyrrole derivative). wikipedia.org The final step is the dehydration of this intermediate, which eliminates two molecules of water to form the aromatic pyrrole ring. alfa-chemistry.com The ring formation is considered the rate-determining step. alfa-chemistry.com The reaction is typically facilitated by protic or Lewis acids, though excessively acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives instead. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|---|
| 1,4-Diketone (e.g., 2,5-Hexanedione) | Primary Amine (e.g., 6-Aminohexan-1-ol) | Weak acids (e.g., Acetic Acid), Protic/Lewis Acids | N-Substituted Pyrrole | Direct, efficient method for N-alkylation during ring formation. wikipedia.orgalfa-chemistry.com |
| 1,4-Diketone | Ammonia/Ammonium Hydroxide | Acidic conditions | N-Unsubstituted Pyrrole | Forms the parent pyrrole ring without a substituent on the nitrogen. wikipedia.org |
Beyond the Paal-Knorr reaction, several other classical named reactions provide access to the pyrrole core, each with its own unique set of substrates and mechanisms.
Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com The mechanism initiates with the amine attacking the β-ketoester to form an enamine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.orgquimicaorganica.org This synthesis is valuable for creating a variety of substituted pyrroles, which are important in medicinal chemistry. wikipedia.org
Knorr Pyrrole Synthesis : The Knorr synthesis is a widely used reaction that produces substituted pyrroles from the condensation of an α-amino-ketone and a compound with an electron-withdrawing group (like an ester) positioned alpha to a carbonyl group. guidechem.comwikipedia.org Because α-amino-ketones are prone to self-condensation, they are typically prepared in situ from a ketone oxime. wikipedia.org The mechanism involves the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine, followed by cyclization and water elimination to yield the pyrrole. guidechem.com
Barton-Zard Pyrrole Synthesis : This reaction provides a route to pyrrole derivatives by condensing a nitroalkene with an α-isocyanide under basic conditions. allaboutchemistry.netwikipedia.org The mechanism begins with the base-catalyzed formation of an enolate from the α-isocyanide, which then undergoes a Michael-type addition to the nitroalkene. wikipedia.org This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to form the aromatic pyrrole ring. wikipedia.org
| Synthesis Name | Key Reactants | General Product Structure |
|---|---|---|
| Hantzsch | β-Ketoester, Primary Amine, α-Haloketone wikipedia.org | Polysubstituted pyrroles |
| Knorr | α-Amino-ketone, β-Ketoester (or similar) wikipedia.org | Pyrroles with specific substitution patterns |
| Barton-Zard | Nitroalkene, α-Isocyanide wikipedia.org | Pyrrole-2-carboxylates and related derivatives |
Advanced Strategies for N-Alkylated Pyrrole Synthesis
Modern synthetic chemistry offers a range of advanced techniques that provide greater control, efficiency, and versatility in the synthesis of N-alkylated pyrroles. These methods include transition metal catalysis, organocatalysis, and the use of green chemistry principles.
Transition metal catalysts have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the N-alkylation and N-arylation of pyrroles.
Palladium-catalyzed cross-coupling : Palladium catalysis is a cornerstone of modern C-N bond formation. acs.org Methods like the Buchwald-Hartwig amination allow for the coupling of pyrroles with aryl halides and pseudohalides. acs.orgresearchgate.net Palladium acetate, combined with specific phosphine (B1218219) ligands such as 2-(dicyclohexylphosphino)-biphenyl, has been successfully used for the direct arylation of pyrroles with aryl chlorides. acs.org These reactions offer a broad substrate scope, accommodating both electron-rich and electron-poor coupling partners. acs.orgacs.org Similar strategies have been developed for the synthesis of N-alkyl pyrrolines from allyl alcohols and amines. nih.gov
Gold(I) catalysis : Gold catalysts have emerged as powerful tools for synthesizing complex pyrrole derivatives under mild conditions. nih.gov Gold(I)-catalyzed reactions can facilitate the cycloisomerization of pyrrole precursors, followed by nucleophilic addition to create functionalized products. nih.govacs.org For example, gold(I) catalysis enables the regioselective annulation of alkynyl thioethers with isoxazole-based nitrenoids to deliver sulfenylated pyrroles as single regioisomers. nih.gov These methods are noted for their tolerance of various functional groups, including free hydroxyls and esters. nih.gov
Copper-promoted oxidative coupling : Copper-catalyzed reactions also provide a viable route for N-arylation, often serving as a more economical alternative to palladium. These methods can be used for the direct arylation of indoles and related heterocycles, sometimes under ligandless and solvent-free conditions. acs.org
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling (e.g., Buchwald-Hartwig) | Versatile for C-N bond formation; couples pyrroles with aryl/alkyl halides. | acs.org |
| Gold (Au) | Cycloisomerization/Annulation | Mild reaction conditions; high regioselectivity for complex pyrroles. | nih.govacs.org |
| Copper (Cu) | Oxidative Cross-Coupling | Economical alternative; can be performed under ligandless conditions. | acs.org |
| Rhodium (Rh) / Zinc (Zn) | Denitrogenative Annulation | Catalyzes conversion of dienyl azides to pyrroles at room temperature. | organic-chemistry.org |
Organocatalysis has opened new frontiers in asymmetric synthesis, allowing for the creation of chiral pyrrole derivatives with high enantioselectivity without the need for metal catalysts. rsc.org
Chiral phosphoric acids have been employed as effective organocatalysts in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles. rsc.org This strategy involves an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines, yielding products with excellent enantioselectivity (up to 95:5 er). rsc.org In another approach, the combination of a chiral phosphoric acid with a Lewis acid like Fe(OTf)₃ has been used for the atroposelective construction of aryl pyrroles via a Paal-Knorr type reaction, achieving up to 97% ee. rsc.org Furthermore, organocatalytic cascade reactions, such as the conjugate addition-aldol sequence between pyrroles and α,β-unsaturated aldehydes, can produce highly functionalized chiral pyrrolizines with multiple stereocenters in high yields and enantioselectivities (90-98% ee). nih.gov
| Organocatalyst Type | Reaction Strategy | Product Type | Reported Enantioselectivity |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Atroposelective de novo indole (B1671886) formation | Axially chiral N,N'-pyrrolylindoles | Up to 95:5 er rsc.org |
| CPA + Lewis Acid | Atroposelective Paal-Knorr reaction | Axially chiral aryl pyrroles | 86–97% ee rsc.org |
| Diarylprolinol Silyl Ether | Cascade Conjugate Addition-Aldol | Functionalized chiral pyrrolizines | 90–98% ee nih.gov |
| N-Heterocyclic Carbene (NHC) | (3+3) Cycloaddition | N-N axially chiral pyrroles | Good yields and excellent enantioselectivities researchgate.net |
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods, a trend that has greatly benefited pyrrole synthesis. benthamdirect.comtandfonline.com
Microwave-assisted synthesis has been shown to dramatically accelerate the Paal-Knorr reaction. acs.org Reactions that might take hours under conventional heating can often be completed in minutes with microwave irradiation, leading to good to excellent yields (65-89%). researchgate.netorganic-chemistry.org This rapid, efficient heating makes it a highly attractive method for generating libraries of substituted pyrroles. acs.org
| Approach | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Paal-Knorr condensation under microwave irradiation | Drastically reduced reaction times (minutes vs. hours); high yields. | acs.orgorganic-chemistry.org |
| Green Chemistry | Use of water as a solvent | Environmentally benign; mild reaction conditions. | organic-chemistry.org |
| Recyclable heterogeneous catalysts (e.g., Silica (B1680970) Sulfuric Acid) | Catalyst can be recovered and reused; avoids organic solvents. | rgmcet.edu.in | |
| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions; uses non-toxic organic acid catalysts. | lucp.net |
Derivatization Strategies for the Hexanol Side Chain and Pyrrole Core
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an aromatic pyrrole ring, allows for targeted modifications at either end of the molecule. This section details the strategic derivatization of the hexanol side chain's primary alcohol and selective substitutions on the 2,5-dimethyl-1H-pyrrole ring system.
Functional Group Transformations of the Primary Alcohol Moiety
The primary alcohol on the hexyl side chain is a versatile handle for numerous functional group interconversions, including oxidation, esterification, and etherification. These transformations allow for the introduction of new chemical properties and functionalities. nih.gov
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically yields the aldehyde, 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanal. khanacademy.org Stronger oxidizing agents, such as potassium permanganate (B83412) or reagents used in the Jones oxidation, can fully oxidize the alcohol to the corresponding carboxylic acid, 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanoic acid. khanacademy.orgkhanacademy.org
Esterification: Esters are readily formed by reacting the alcohol with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis. libretexts.org This reaction, known as esterification, can produce a wide array of derivatives. For instance, reaction with acetyl chloride would yield 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexyl acetate. This method is broadly applicable for converting hydroxyl groups into esters to modify the compound's characteristics. nih.govlibretexts.org
Etherification: The synthesis of ethers from the primary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This approach can be used to introduce a variety of alkyl or aryl groups. organic-chemistry.orgresearchgate.net
Table 1: Potential Functional Group Transformations of the Primary Alcohol
| Transformation | Reagent(s) | Product Name | Product Structure |
|---|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanal | |
| Strong Oxidation | KMnO₄ or CrO₃/H₂SO₄ (Jones) | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanoic acid | |
| Esterification | Acetyl Chloride (CH₃COCl) | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexyl acetate | |
| Etherification | 1. NaH 2. Methyl Iodide (CH₃I) | 1-(6-methoxyhexyl)-2,5-dimethyl-1H-pyrrole |
Selective Modifications and Substitutions on the 2,5-dimethyl-1H-pyrrole Ring System
The 2,5-dimethyl-1H-pyrrole ring exhibits characteristic aromatic reactivity, though it is sensitive to strongly acidic conditions. wikipedia.org The methyl groups at the C2 and C5 positions sterically hinder and electronically direct electrophilic substitution to the C3 and C4 (β) positions. psu.edu
Electrophilic Substitution: The electron-rich nature of the pyrrole ring facilitates electrophilic substitution reactions. Theoretical calculations confirm that the electron-donating methyl groups enhance electron density at the C3 and C4 positions, making them the preferred sites for electrophiles. psu.edu The choice of metal in organometallic pyrrole reagents can influence the regioselectivity of acylation and alkylation, with larger atoms like cadmium showing a greater tendency to direct electrophiles to the C3 position compared to magnesium. researchgate.net
C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization, providing a powerful tool for derivatization without pre-functionalized starting materials. Transition-metal-free benzoylation at the 2- or 5-position of N-H pyrroles has been developed, and rhodium-catalyzed C-H functionalization has been demonstrated for related dihydropyrroles, suggesting potential applicability for creating complex derivatives. nih.govresearchgate.net
Cycloaddition Reactions: The pyrrole ring, particularly when the nitrogen is substituted, can participate in cycloaddition reactions. For example, N-substituted pyrroles can act as dienes in Diels-Alder reactions, especially when an electron-withdrawing group is present on the nitrogen. wikipedia.org This allows for the construction of more complex, fused-ring systems.
Table 2: Selective Modification Strategies for the Pyrrole Core
| Modification Type | Typical Reagents/Catalysts | Target Position(s) | Example Product Type |
|---|---|---|---|
| Electrophilic Acylation | Acyl Chloride / Lewis Acid | C3, C4 | 3-Acyl-2,5-dimethyl-1H-pyrrole derivative |
| Electrophilic Alkylation | Alkyl Halide / Lewis Acid | C3, C4 | 3-Alkyl-2,5-dimethyl-1H-pyrrole derivative |
| C-H Borylation | Rh-catalyst, Bpin | C-H adjacent to N | Borylated pyrrole derivative |
| [4+2] Cycloaddition | Dienophile (e.g., Maleimide) | Pyrrole ring as diene | Fused bicyclic adduct |
Mechanistic Investigations of Synthetic Pathways to Pyrrole Hexanol Compounds
Elucidation of Reaction Pathways and Identification of Key Intermediates
The Paal-Knorr reaction, despite its long history and widespread use, has been the subject of detailed mechanistic studies to clarify the precise sequence of events and the nature of the intermediates involved. rgmcet.edu.in For the synthesis of a 2,5-dimethylpyrrole from 2,5-hexanedione (B30556) and a primary amine, two primary mechanistic pathways have been debated: one proceeding through an enamine intermediate and another through a hemiaminal intermediate. rgmcet.edu.inresearchgate.net
Initial proposals suggested that the reaction might proceed via the formation of an enamine, which would then undergo cyclization. However, experimental evidence, particularly studies showing that the stereochemical configuration of the dione (B5365651) is preserved during the reaction, has largely ruled out mechanisms involving enamine formation before the rate-determining cyclization step. organic-chemistry.org
Current consensus, supported by both experimental data and computational density functional theory (DFT) studies, favors a pathway involving the formation of a hemiaminal as the key initial step. rgmcet.edu.inresearchgate.netorganic-chemistry.org The proposed mechanism can be outlined as follows:
Protonation and Nucleophilic Attack: The reaction is typically initiated by an acid catalyst, which protonates one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione). This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the primary amine (e.g., 6-amino-1-hexanol). mdpi.comresearchgate.net
Hemiaminal Formation: This attack results in the formation of a hemiaminal intermediate (also referred to as a carbinolamine). researchgate.netnih.gov
Dehydration: The final step is a sequential dehydration of the diol intermediate, which involves the elimination of two water molecules to form the stable aromatic pyrrole (B145914) ring. researchgate.netmdpi.com
In-situ Fourier transform infrared (FTIR) spectroscopy has been a powerful tool for identifying and quantifying the species present during the reaction, including the reactants, products, and the crucial hemiaminal intermediate. nih.gov DFT calculations have further corroborated this pathway, suggesting that the hemiaminal cyclization is the preferred route both in the gas phase and in solution. rgmcet.edu.inresearchgate.net
| Intermediate | Description | Role in Pathway |
| Protonated Dicarbonyl | The 1,4-dicarbonyl compound with one carbonyl oxygen protonated by an acid catalyst. | Activated electrophile for initial amine attack. |
| Hemiaminal | Formed from the nucleophilic attack of the primary amine on a carbonyl group. | Key initial intermediate; precedes cyclization. organic-chemistry.orgnih.gov |
| γ-Aminoketone | An open-chain intermediate in equilibrium with the hemiaminal. | Precursor to the cyclic diol. mdpi.com |
| Pyrrolidine-2,5-diol | The cyclic, non-aromatic intermediate formed after intramolecular cyclization. | The direct precursor to the final pyrrole product before dehydration. mdpi.com |
Kinetic and Thermodynamic Considerations in Pyrrole Ring Formation
The efficiency and rate of pyrrole synthesis are governed by both kinetic and thermodynamic factors. The cyclization of the hemiaminal intermediate to form the five-membered ring is generally considered the rate-limiting step in the Paal-Knorr mechanism. organic-chemistry.orgalfa-chemistry.com
Kinetic studies, some utilizing in-situ FTIR monitoring, have provided insights into how various operating conditions affect the reaction progress. nih.gov The rate of reaction is significantly influenced by factors such as temperature, catalyst concentration, and the electronic nature of the amine substrate. For instance, in the synthesis of N-arylpyrroles, amine substrates bearing electron-withdrawing groups (e.g., p-nitrophenyl) have been shown to increase the rate of cyclization compared to those with electron-donating groups (e.g., p-methoxyphenyl). organic-chemistry.org This effect is attributed to the influence of the substituent on the nucleophilicity of the amine nitrogen during the ring-closing step. organic-chemistry.org
Table 3.2.1: Influence of Operating Conditions on Paal-Knorr Reaction Kinetics
| Parameter | Effect on Reaction Rate | Rationale | Citation |
|---|---|---|---|
| Temperature | Increases | Provides sufficient energy to overcome the activation barrier of the rate-limiting cyclization step. | researchgate.net |
| Acid Catalyst | Increases | Accelerates the reaction by protonating the carbonyl, making it more susceptible to nucleophilic attack. Weak acids are often preferred to avoid furan (B31954) formation. | organic-chemistry.org |
| Amine Substituents | Electron-withdrawing groups can accelerate the reaction. | Influences the nucleophilicity of the amine and the stability of intermediates. | organic-chemistry.org |
| Solvent | Varies | The choice of solvent can affect reactant solubility and the stability of charged intermediates or transition states. | alfa-chemistry.com |
Catalytic Cycles and Ligand Effects in N-Alkylation and Pyrrole Derivatization
While the classic Paal-Knorr synthesis relies on simple acid catalysis, a wide array of more sophisticated catalytic systems have been developed for pyrrole synthesis, N-alkylation, and derivatization. These systems often involve transition metals, where the choice of metal and coordinating ligands has a profound impact on catalytic activity, selectivity, and substrate scope.
In the context of the Paal-Knorr synthesis, various Brønsted and Lewis acids are employed as catalysts. mdpi.com The catalytic cycle for a Brønsted acid involves the protonation of a carbonyl oxygen, which is regenerated after the formation of the γ-aminoketone intermediate. mdpi.com Heterogeneous acid catalysts, such as aluminas or silica-supported acids, have gained traction due to their ease of separation and potential for reusability. rgmcet.edu.inmdpi.com
For broader pyrrole derivatization and N-alkylation reactions, transition metal catalysts are frequently used. Catalytic cycles in these systems are more complex and are highly dependent on the metal and ligands.
Copper Catalysis: Copper complexes are versatile catalysts for pyrrole synthesis. organic-chemistry.org For example, copper(I) complexes with pyrrole-bridged S,N and N-donor ligands have been used to catalyze tandem hydroamination–alkynylation reactions. rsc.org In such systems, the ligand framework is crucial for stabilizing the copper center and modulating its reactivity. The nature of counter-anions (e.g., halides, PF₆⁻, BF₄⁻) associated with the copper catalyst can also significantly influence product selectivity. rsc.org
Palladium and Ruthenium Catalysis: Palladium and ruthenium catalysts are effective for various C-N bond-forming reactions to produce N-substituted pyrroles. organic-chemistry.org For instance, the dehydrogenative coupling of secondary alcohols and amino alcohols to form pyrroles can be achieved using ruthenium-pincer type catalysts. organic-chemistry.org Palladium catalysts are employed in decarboxylative reactions and C-C coupling followed by cyclodehydration to furnish functionalized pyrroles. organic-chemistry.org
Iridium Catalysis: Chiral Cp*Ir complexes, particularly those with (pyridinylmethyl)sulfonamide ligands, have been investigated as transfer hydrogenation catalysts. acs.org Studies on these systems reveal that altering the electronic properties of the ligand by introducing electron-donating or electron-withdrawing substituents on the pyridine (B92270) ring can systematically tune the catalytic activity. Electron-donating groups have been shown to correlate with a faster rate of stereoinversion at the metal center, which can impact the catalyst's performance in asymmetric transformations. acs.org
The ligand's role extends beyond simple metal stabilization. Ligands can influence the regioselectivity of a reaction, as seen in the N-alkylation of pyrrole, and can induce enantioselectivity in asymmetric catalysis through the creation of a chiral environment around the metal center. researchgate.netresearchgate.netorganic-chemistry.org The stereoelectronic effects of the ligand can be the dominant factor in determining reaction outcomes, guiding the design of more efficient and selective catalysts. researchgate.net
Table 3.3.1: Examples of Catalytic Systems for Pyrrole Synthesis and Derivatization
| Catalyst System | Reaction Type | Ligand/Anion Effect | Citation |
|---|---|---|---|
| CATAPAL 200 (Alumina) | Paal-Knorr Synthesis | Acts as a heterogeneous Brønsted acid catalyst. | mdpi.com |
| Cu(I)/Pyrrole-bridged S,N,N-ligands | Hydroamination-Alkynylation | Ligand structure and counter-anions (Cl⁻, Br⁻, I⁻, PF₆⁻) affect product formation and selectivity. | rsc.org |
| Cp*Ir/(Pyridinylmethyl)sulfonamide | Transfer Hydrogenation | Electronic properties of substituents on the pyridine ring of the ligand tune catalytic activity. | acs.org |
| Ru-pincer complexes | Dehydrogenative Coupling | Enables pyrrole formation from alcohols and amino alcohols. | organic-chemistry.org |
| Pd(II) complexes | C-C Coupling/Cyclodehydration | Facilitates pyrrole synthesis from aliphatic nitriles and arylboronic acids. | organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Complex Organic Molecules
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each unique proton environment. The two methyl groups attached to the pyrrole (B145914) ring would appear as a sharp singlet around 2.1-2.2 ppm. The two protons on the pyrrole ring itself would also produce a singlet, typically found around 5.7-5.8 ppm. The protons of the hexyl chain would present more complex signals. The N-CH₂ group, being adjacent to the electron-withdrawing pyrrole nitrogen, would be shifted downfield to approximately 3.8-3.9 ppm as a triplet. The O-CH₂ group at the other end of the chain would appear as a triplet around 3.6 ppm. The internal methylene (B1212753) groups of the hexyl chain would produce a series of overlapping multiplets in the 1.2-1.8 ppm region. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The two equivalent methyl carbons on the pyrrole ring would show a signal around 12-13 ppm. The carbons of the pyrrole ring would appear in the aromatic region, with the methyl-substituted carbons (C2, C5) at approximately 128-129 ppm and the unsubstituted carbons (C3, C4) at around 105-106 ppm. For the hexyl chain, the carbon attached to the nitrogen (C1') would be found near 48-49 ppm, while the carbon bearing the hydroxyl group (C6') would be at approximately 62-63 ppm. The remaining four methylene carbons would resonate between 25 and 33 ppm.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the hexyl chain. A clear correlation would be seen between the N-CH₂ protons and their adjacent CH₂ group, and sequentially down the chain to the O-CH₂ group, confirming the linear hexanol structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Pyrrole-CH₃ | ~2.15 (s, 6H) | ~12.5 |
| Pyrrole-H (H3, H4) | ~5.75 (s, 2H) | ~105.5 |
| Pyrrole-C (C2, C5) | - | ~128.5 |
| N-CH₂ (H1') | ~3.85 (t, 2H) | ~48.5 |
| CH₂ (H2') | ~1.70 (m, 2H) | ~31.0 |
| CH₂ (H3') | ~1.30 (m, 2H) | ~26.5 |
| CH₂ (H4') | ~1.35 (m, 2H) | ~25.5 |
| CH₂ (H5') | ~1.55 (m, 2H) | ~32.5 |
| O-CH₂ (H6') | ~3.60 (t, 2H) | ~62.5 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₁₂H₂₁NO), the calculated exact mass is 195.1623. lookchem.com HRMS techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to measure the molecular ion's mass-to-charge ratio (m/z) to within a few parts per million, confirming this formula.
Fragmentation analysis provides further structural proof. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 195 would be observed. Key fragmentation pathways would include:
Loss of a water molecule from the alcohol, giving a fragment at m/z = 177.
Alpha-cleavage next to the oxygen, resulting in a fragment at m/z = 164 ([M-CH₂OH]⁺).
Cleavage of the C-N bond, leading to a fragment corresponding to the 2,5-dimethylpyrrole cation at m/z = 95.
The base peak could correspond to the stable ion formed by cleavage of the bond beta to the nitrogen, resulting in a fragment at m/z = 108, corresponding to the [C₇H₁₀N]⁺ ion.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be characterized by:
A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
Multiple sharp peaks between 2850 and 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the hexyl chain and methyl groups.
A peak around 1500-1550 cm⁻¹ associated with the C=C stretching of the pyrrole ring.
A C-O stretching vibration appearing as a strong peak in the 1050-1150 cm⁻¹ region.
C-N stretching vibrations may also be observed in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 2,5-dimethyl-1H-pyrrole moiety acts as the primary chromophore. It would be expected to exhibit a strong absorption maximum (λ_max) in the UV region, likely around 220-280 nm, corresponding to π → π* electronic transitions within the pyrrole ring. The saturated hexanol chain does not absorb in the UV-Vis range and acts as an auxochrome.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction. A suitable mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The compound would appear as a single spot under UV light or after staining, with an Rf value intermediate between the non-polar starting materials and highly polar impurities.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC would be the method of choice. Using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, this compound would elute as a sharp, well-defined peak. A UV detector set to the λ_max of the pyrrole chromophore would provide high sensitivity. The purity can be determined by integrating the area of the product peak relative to any impurity peaks.
Gas Chromatography (GC): Due to its volatility, the compound can also be analyzed by GC. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be used. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides excellent resolution and sensitivity for purity assessment and identification of volatile impurities. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination and Conformation Analysis
For this compound, which is likely an oil or a low-melting solid, obtaining single crystals suitable for X-ray diffraction would be challenging. However, if a suitable crystalline derivative were prepared (for example, through esterification of the alcohol), the technique could be applied.
Computational Chemistry and Theoretical Studies of N Substituted Pyrroles
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of N-substituted pyrroles. arabjchem.org DFT methods are used to optimize molecular geometry, calculate vibrational frequencies, and predict electronic and spectroscopic characteristics. tandfonline.com
Electronic Structure and Reactivity: The electronic properties of pyrrole (B145914) derivatives are often analyzed using Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. tandfonline.com For instance, in a study of 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid (ADPC), the HOMO-LUMO energy gap was calculated to understand charge transfer within the molecule. tandfonline.com The analysis of the Molecular Electrostatic Potential (MEP) surface helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks. tandfonline.com DFT calculations on various pyrrole derivatives have shown that the nitrogen and oxygen atoms are typically the most electronegative sites, indicating them as likely centers for electrophilic attack. tandfonline.com
Spectroscopic Property Prediction: DFT calculations are widely employed to predict spectroscopic data, which can then be compared with experimental findings for structural validation. researchgate.net
Vibrational Spectroscopy: Theoretical vibrational frequencies (FT-IR and FT-Raman) are calculated and assigned based on Potential Energy Distribution (PED). tandfonline.com Studies on pyrrole and its deuterated derivatives have demonstrated the utility of DFT functionals like B3LYP for accurately predicting vibrational spectra. researchgate.net
NMR Spectroscopy: Computational methods have been developed to predict the ¹³C and ¹⁵N NMR chemical shifts of N-substituted pyrroles. globethesis.com These calculations have revealed that for N-substituted pyrroles, the observed ¹⁵N chemical shift trend is primarily influenced by variations in the paramagnetic shift contribution. globethesis.com
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule. tandfonline.comresearchgate.net For diketopyrrolopyrrole derivatives, DFT calculations have been crucial in understanding the photophysics, identifying the key 'bright' and 'dark' excited states that govern their optical properties. nih.gov
Table 1: Examples of DFT-Calculated Properties for Pyrrole Derivatives This table presents representative data from studies on various pyrrole derivatives to illustrate the types of properties that can be calculated for 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol.
| Property | Compound Studied | Method | Predicted Value/Finding | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid | DFT/B3LYP | -5.58 eV | tandfonline.com |
| ¹⁵N Chemical Shift | N-substituted pyrroles | DFT | Trend arises from variations in the paramagnetic shift. | globethesis.com |
| Vibrational Frequencies | Pyrrole-2-carboxylic acid | DFT/B3LYP | Confirmed cyclic dimer formation in the solid state. | researchgate.net |
| Electronic Transitions | Thiophene-diketopyrrolopyrrole | DFT/MRCI | Photophysics determined by two key excited electronic states. | nih.gov |
| Adsorption Energy | Pyrrole on Fe(110) surface | DFT | Adsorption is due to strong overlap of pyrrole π orbitals with Fe-3d states. | chemrxiv.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior of Pyrrole Derivatives
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and dynamic processes.
For a molecule such as this compound, which possesses a flexible hexanol side chain, MD simulations are particularly valuable. These simulations can map the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site.
Table 2: Applications of MD Simulations in the Study of Pyrrole Derivatives
| Studied System | Focus of Simulation | Key Finding | Reference |
|---|---|---|---|
| Pyrrole-containing macrocycles | Conformational analysis and permeability | The 2,5-disubstituted pyrrole adopted an endo orientation, enhancing permeability. | acs.org |
| Ruthenium chelate pyrrole derivatives | Dynamic chelate conversion | Simulations helped understand the fluxional behavior and opening of chelate fragments. | mdpi.comnih.gov |
| Novel pyrrole derivatives for Alzheimer's | Blood-brain barrier permeability | Used in conjunction with PAMPA assays to predict transport properties. | nih.gov |
| 1,5-Diaryl-3-oxo-1,4-pentadiene derivatives | Conformational analysis | Identified numerous distinct molecular configurations and their relative energies. | mdpi.com |
Molecular Docking Studies for Ligand-Target Interactions (generalized for pyrrole scaffolds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions for scaffolds like pyrrole. nih.govnih.gov
The pyrrole scaffold is a common feature in many biologically active compounds. nih.gov Docking studies on various pyrrole derivatives have provided critical insights into how they interact with the active sites of different enzymes.
Antitubercular Agents: Docking studies of novel pyrrole scaffolds have been conducted against M. tuberculosis enzymes like enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR). nih.gov These studies identified key hydrogen bonding and hydrophobic interactions between the pyrrole derivatives and amino acid residues in the enzyme's active site, such as TYR158 and the NAD⁺ cofactor. plos.org
Anticancer Agents: Pyrrole derivatives have been docked into the ATP pockets of protein kinases like EGFR and CDK2. nih.gov A crucial interaction observed was a hydrogen bond between the N-H of the pyrrole ring and the backbone carbonyl of a methionine residue (Met793) in the EGFR active site. nih.gov
Anti-inflammatory Agents: N-substituted 3,4-pyrroledicarboximides were docked into the active sites of COX-1 and COX-2 enzymes to predict their binding modes and support observed inhibitory activities. nih.gov
Antiviral Agents: Docking has been used to model the binding of N-substituted pyrrole derivatives into the active site of HIV-1 gp41, guiding the design of new entry inhibitors. nih.gov
The results from docking are often quantified using scoring functions, which estimate the binding affinity (e.g., in kcal/mol) and help rank potential inhibitors.
Table 3: Examples of Molecular Docking Studies on Pyrrole-Containing Compounds
| Pyrrole Derivative Class | Protein Target | Key Finding from Docking Study | Reference |
|---|---|---|---|
| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase (InhA) | Peptide and imine linkages were important for binding to the target receptor. | |
| Fused 1H-Pyrroles | EGFR / CDK2 | Identified key hydrogen bonds and guided modifications to improve inhibitory activity. | nih.gov |
| N-substituted pyrroles | HIV-1 gp41 | Determined probable binding conformations, complementing QSAR analysis. | nih.gov |
| Pyrrolo[3,4-d]pyridazinones | COX-1 / COX-2 | Showed binding modes similar to the known inhibitor Meloxicam in the COX-2 active site. | mdpi.com |
| 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid | B-Raf protein | Showed a good degree of inhibition, suggesting potential as an anti-melanoma agent. | tandfonline.com |
Structure-Activity Relationship (SAR) Modeling and Chemoinformatics Approaches for Pyrrole-Containing Compounds
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying which chemical moieties are critical for biological activity. escholarship.org These studies are often combined with chemoinformatics approaches like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net
SAR Studies: SAR analyses of pyrrole derivatives have revealed several key principles:
For pyrrole cannabinoid receptor agonists, substitutions at positions 1, 3, and 4 of the pyrrole nucleus were investigated to understand their impact on binding to CB1 and CB2 receptors. escholarship.org
In a series of metallo-β-lactamase inhibitors, SAR studies showed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole were all important for inhibitory potency. nih.gov
For anticancer pyrrolo[3,2-d]pyrimidines, the presence of halogen atoms on an aniline (B41778) moiety was found to be pivotal for achieving dual inhibition of EGFR and AURKA kinases. nih.gov
In a series of anti-inflammatory pyrroledicarboximides, modifying the N-substituent, particularly with different piperazine (B1678402) fragments, significantly influenced the selectivity for COX-2 over COX-1. nih.gov
QSAR and Chemoinformatics: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
2D and 3D-QSAR studies were performed on N-substituted pyrrole derivatives to model their inhibitory activity against HIV-1 gp41. nih.gov The resulting models provided statistical correlations and helped guide the design of more potent analogues. nih.gov
For oxadiazole-ligated pyrrole derivatives with anti-tubercular activity, 2D- and 3D-QSAR models were developed to identify key structural fragments required for activity. researchgate.net These models were then used to design new chemical entities with potentially improved potency. researchgate.net
Chemoinformatics tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net Predictions of properties like blood-brain barrier penetration, human intestinal absorption, and potential toxicity are crucial for filtering out compounds with undesirable pharmacokinetic profiles early in the discovery process. researchgate.netnih.gov
Table 4: Summary of SAR and Chemoinformatic Findings for Pyrrole Derivatives
| Pyrrole Series | Biological Target | Key SAR/QSAR Finding | Reference |
|---|---|---|---|
| Oxadiazole-ligated pyrroles | M. tuberculosis | 2D and 3D-QSAR models identified key structural features for activity. | researchgate.net |
| N-substituted pyrroles | HIV-1 gp41 | 3D-QSAR (CoMFA) model showed good correlative and predictive capability (R²=0.984). | nih.gov |
| Pyrrole cannabinoid agonists | CB1/CB2 Receptors | Substitution at positions 1, 3, and 4 of the pyrrole ring is critical for activity. | escholarship.org |
| 2-Aminopyrrole derivatives | Metallo-β-lactamases | N-acylamide derivatives showed the most potent inhibition of the IMP-1 enzyme. | nih.gov |
| N-arylpyrrole derivatives | ESKAPE pathogens | ADMET predictions suggested a low likelihood of drug-drug interactions via CYP2D6 inhibition. | nih.gov |
Exploration of Biological Potential of Pyrrole Hexanol Derivatives in Vitro and Pre Clinical Focus
Antimicrobial and Antibacterial Activities of Pyrrole (B145914) Scaffolds (in vitro evaluation against various bacterial strains)
The pyrrole ring is a key structural motif in a multitude of compounds exhibiting significant antimicrobial properties. nih.gov These derivatives have been extensively evaluated against a wide array of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. nih.govmdpi.com The antibacterial and antifungal potential of pyrrole-based compounds is a vibrant area of research, driven by the urgent need for new agents to combat antimicrobial resistance. nih.govnih.gov
Research has shown that the antimicrobial efficacy of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. rjptonline.org For instance, certain synthetic 2-aminopyrrole-3-carbonitriles and their subsequent derivatives have been successfully synthesized and tested in vitro, showing activity against both bacteria and fungi. nih.gov Similarly, novel pyrrole-ligated 1,3,4-oxadiazoles have been assembled and assayed against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
In one study, newly synthesized Schiff base derivatives of 1H-pyrrole-2-carbohydrazide were screened for their antimicrobial effects. Compounds 3f, 3g, and 3i from this series showed potent activity against both Gram-positive and Gram-negative bacterial strains. rjptonline.org Another study highlighted streptopyrroles B and C, isolated from a marine-derived actinomycete, which demonstrated notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values ranging from 0.7 to 2.9 μM. nih.gov
Furthermore, the antibacterial potential of 1-hexanol (B41254), the alcohol component of the title compound, has been studied. 1-hexanol vapor exhibited antibacterial effects against Gram-negative bacteria, though it did not affect Gram-positive bacteria in the same study. researchgate.netmdpi.com This suggests that the hexanol moiety could potentially contribute to the antimicrobial profile of a larger molecule.
Table 1: Examples of In Vitro Antibacterial Activity of Pyrrole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| Schiff base derivatives (3f, 3g, 3i) | Gram-positive & Gram-negative | Potent activity observed. | rjptonline.org |
| Streptopyrroles B and C | S. aureus, B. subtilis, M. luteus | MIC values: 0.7 - 2.9 μM. | nih.gov |
| Pyrrolamides | Mycobacterium tuberculosis | Inhibition of DNA gyrase (GyrB domain). | nih.gov |
| 1-Hexanol Vapor | Gram-negative bacteria | Exhibited antibacterial effects. | researchgate.netmdpi.com |
Enzyme Inhibition Studies with Pyrrole-Containing Compounds
The pyrrole scaffold is integral to the design of numerous potent and selective enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases. mdpi.commdpi.com
Monoamine Oxidase (MAO) Inhibition: Pyrrole derivatives have been extensively investigated as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters. mdpi.com For instance, a series of novel pyrrole-based hydrazides were synthesized and evaluated, with most being identified as selective MAO-B inhibitors with IC50 values in the nanomolar range. mdpi.com Specifically, the unsubstituted pyrrole-based hydrazide (vh0) was found to be the best dual-acting MAO-B/AChE inhibitor (IC50 hMAO-B – 0.665 μM). mdpi.com Another study identified 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one as a highly selective and competitive MAO-A inhibitor with an IC50 value of 0.162 µM.
Cholinesterase (AChE/BChE) Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Pyrrole derivatives have shown promise here as well. Compounds with a 1,3-diaryl-pyrrole skeleton demonstrated high selectivity toward BChE over AChE, with the best IC50 value recorded at 1.71 ± 0.087 µM, comparable to the drug donepezil. nih.gov The aforementioned pyrrole-based hydrazide (vh0) also showed moderate AChE inhibitory activity (IC50 eeAChE—4.145 μM). mdpi.com
Other Enzyme Targets:
Phosphodiesterases (PDEs): Pyrrolo[2,3-d]pyridazinones have been synthesized and tested for their inhibitory action on PDE4 subtypes. Compound 9e, in particular, was 8 times more potent for the anti-inflammatory PDE4B (IC50 = 0.32 µM) than for PDE4D (IC50 = 2.5 µM), which is associated with emesis. researchgate.net Other studies have shown hexahydro-2H-furo[3,2-b]pyrroles to be effective against the PDE1 isoenzyme. acs.org
DNA Gyrase: Pyrrolamides, a class of natural products, can bind to DNA and inhibit enzymes like DNA gyrase, which is essential for bacterial replication. nih.gov This mechanism contributes to their antibacterial effects, particularly against Mycobacterium tuberculosis. nih.gov
Poly(ADP-ribose) Polymerase (PARP): A library of 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives were identified as PARP inhibitors. Compounds 15a and 15b were potent and selective for PARP-1 over PARP-2.
Kinases (VEGFR, JAK): Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor that targets pathways including Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Another pyrrole-based inhibitor, Ulixertinib, shows high potency and selectivity for ERK1/2 kinases. nih.gov
Antioxidant Activities and Free Radical Scavenging Properties
Many pyrrole derivatives have demonstrated significant antioxidant and radical scavenging capabilities in various in vitro assays. nih.govnih.gov This activity is often attributed to the pyrrole ring's ability to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. acs.org
The antioxidant potential of these compounds is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. A study on pyrrolo[2,3-b]quinoxaline derivatives found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was a potent radical scavenger in the DPPH assay. rsc.org In another investigation, a series of pyrrole-2,5-dione analogs were screened for antioxidant properties, with several motifs showing outstanding activity. researchgate.net
A quantitative structure-activity relationship (QSAR) study analyzed 15 pyrrole derivatives for their scavenging activity against superoxide (B77818) anions (O2•−), hydroxyl radicals (•OH), and DPPH radicals. mdpi.com The results showed that some compounds exhibited over 80% •OH scavenging activity, while others were potent against O2•−. mdpi.com The antioxidant mechanism for pyrrole compounds can involve hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), depending on the molecular structure and solvent. acs.org
Furthermore, newly synthesized pyrrole hydrazones were evaluated for their radical scavenging (DPPH) and reducing ability (ABTS). nih.gov Compounds ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyr-role-3-carboxylate (4d) and ethyl 5-(4-bromophenyl)-1-(1-hydrazineyl-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (3) emerged as the most promising antioxidants in cellular-based models. nih.gov
Table 2: In Vitro Antioxidant Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Assay | Key Finding | Reference(s) |
|---|---|---|---|
| Pyrrole-based hydrazide (vh0) | DPPH, ABTS | Demonstrated the best antioxidant activities in its series. | mdpi.com |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | Showed the greatest potential as a radical scavenger. | rsc.org |
| Various Pyrrole Derivatives | •OH, O2•−, DPPH• | Activity depends on substitution; some showed >80% •OH scavenging. | mdpi.com |
| Pyrrole hydrazone (4d) | DPPH, ABTS, Cellular models | Identified as a promising antioxidant with a good safety profile. | nih.gov |
Anti-inflammatory Properties in In Vitro Models
The pyrrole scaffold is a cornerstone of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac, highlighting its importance in the development of anti-inflammatory agents. nih.govmdpi.com These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of inflammatory prostaglandins. nih.gov
Numerous studies have focused on synthesizing and evaluating new pyrrole derivatives for their anti-inflammatory potential. A series of fused pyrrolopyrimidine derivatives were evaluated for their in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with several analogues showing potent effects. nih.gov Another study synthesized a series of pyrrolopyridines and pyrrolopyridopyrimidines, screening them for pro-inflammatory cytokine inhibitory activity. nih.govnih.gov Among these, pyrrolopyridines 3i and 3l showed promising activity. nih.govnih.gov
The development of dual COX-2/lipoxygenase (LOX) inhibitors is an emerging strategy to create safer anti-inflammatory drugs. In this vein, novel pyrrole-cinnamate hybrids were developed and tested. mdpi.com Hybrids 5 and 6 presented a promising combination of in vitro LOX (IC50 for 5 = 30 μM, IC50 for 6 = 27.5 μM) and COX-2 (IC50 for 5 = 0.55 μM, IC50 for 6 = 7.0 μM) inhibitory activities. mdpi.com
Exploratory In Vitro Studies on Other Biological Activities
The versatility of the pyrrole scaffold extends to a range of other biological activities, including anticancer, antiviral, and hypolipidemic effects. rjptonline.orgnih.govnih.gov
Anticancer Properties: The pyrrole moiety is found in numerous compounds with potent cytotoxic activity against various cancer cell lines. researchgate.netnih.gov Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. researchgate.netnih.gov For example, Sunitinib, a pyrrole-based drug, is a kinase inhibitor used in cancer therapy. nih.gov A study on new trisubstituted pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cancer cell lines. nih.govresearchgate.net Specifically, compounds 4a and 4d showed the strongest antitumor effect, particularly against LoVo cells. nih.gov Pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, are frequently cytotoxic to a wide range of cancer cell lines. rsc.org
Antiviral Activity: Pyrrolamides, which are known for their ability to bind to the minor groove of DNA, have exhibited antiviral effects in addition to their antibacterial and antitumor properties. nih.gov Natural pyrrolo-pyrimidines also often possess antiviral properties. nih.gov
Hypolipidemic Effects: Hyperlipidemia is a major risk factor for cardiovascular diseases. A study on novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives assessed their hypolipidemic activity in hyperlipidemic rats. nih.gov Compounds 5 and 6 from this series were identified as the most effective agents, showing significant hypocholesterolemic and hypotriglyceridemic effects, marking them as promising candidates for developing new antihyperlipidemic drugs. nih.gov
Proposed Molecular Mechanisms of Biological Action Based on In Silico and In Vitro Data
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating the potential mechanisms of action of pyrrole derivatives and guiding the design of new, more potent compounds. researchgate.netbohrium.com
Molecular Docking: Molecular docking simulations are frequently used to predict how a pyrrole derivative might bind to the active site of a target enzyme. For example, docking studies of anti-inflammatory pyrrolopyridines revealed a novel binding pose in the COX-2 binding site, which helped to confirm the biological results. nih.govnih.gov Similarly, in a study of MAO inhibitors, docking simulations provided structural insights into the selectivity for MAO-A and MAO-B isoforms. mdpi.com For anticancer applications, docking of pyrrole derivatives into the ATP binding pocket of enzymes like topoisomerase IIα has been used to rationalize their antiproliferative effects. researchgate.net
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR study on the antioxidant activity of 15 pyrrole derivatives identified key molecular descriptors—such as bond length, HOMO energy, and polarizability—that play a crucial role in their radical scavenging capabilities. mdpi.com Such models can then be used to predict the activity of newly designed compounds before they are synthesized. mdpi.com
These in silico approaches, when combined with in vitro data, provide a powerful strategy for understanding structure-activity relationships (SAR). For instance, SAR analysis of pyrrole-2,5-dione analogs, supported by DFT (Density Functional Theory) studies, showed that compounds with a low HOMO-LUMO energy gap exhibited higher antioxidant activity. researchgate.net This integrated approach accelerates the discovery and optimization of new therapeutic agents based on the versatile pyrrole scaffold.
Applications in Chemical Synthesis and Advanced Materials Science
Utilization of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol as a Versatile Synthetic Building Block
The compound this compound serves as a valuable intermediate in organic synthesis due to the presence of two distinct functional groups: the 2,5-dimethyl-1H-pyrrol-1-yl group and the primary alcohol. This unique combination allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. google.comlookchem.comchemicalbook.com
The synthesis of the 2,5-dimethyl-1H-pyrrol-1-yl moiety is commonly achieved through the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine. mdpi.comresearchgate.net In the case of this compound, the starting amine would be 6-aminohexan-1-ol. This straightforward and often high-yielding reaction makes the pyrrole portion of the molecule readily accessible.
The hydroxyl group can undergo a variety of standard organic reactions. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a good leaving group for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions to introduce a wide array of other functional groups.
The pyrrole ring itself, although less reactive than furan (B31954) and thiophene, can undergo electrophilic substitution reactions, primarily at the C3 and C4 positions, as the C2 and C5 positions are already substituted with methyl groups. The electron-rich nature of the pyrrole ring also allows it to participate in various cycloaddition reactions. google.comnovapublishers.com The N-substituent, in this case, the hexanol chain, can influence the reactivity and regioselectivity of these reactions.
The bifunctionality of this compound makes it an ideal candidate for the synthesis of molecules with tailored properties. For example, the hydroxyl group could be used to attach the molecule to a solid support for use in solid-phase synthesis, while the pyrrole ring could be further functionalized to build a complex molecular architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H21NO | lookchem.com |
| Molecular Weight | 195.30 g/mol | lookchem.com |
| Boiling Point | 320.7°C at 760 mmHg | lookchem.com |
| Flash Point | 147.8°C | lookchem.com |
| Density | 0.95 g/cm³ | lookchem.com |
Integration of Pyrrole-Hexanol Motifs into Functional Materials (e.g., polymers, dyes)
The unique structure of this compound, featuring a pyrrole heterocycle and a flexible hexanol chain, presents intriguing possibilities for its incorporation into functional materials such as polymers and dyes. mdpi.com
In the realm of polymer chemistry, this compound can be envisioned as a functional monomer. The terminal hydroxyl group can be readily polymerized through condensation polymerization with diacids or diisocyanates to form polyesters or polyurethanes, respectively. researchgate.net The resulting polymers would possess pendant pyrrole groups along the polymer backbone. These pyrrole moieties can impart specific properties to the polymer, such as thermal stability, conductivity (upon doping), or the ability to coordinate with metal ions. The flexible hexyl linker would ensure that the pyrrole units have sufficient mobility to interact with their environment. The synthesis of copolymers with other monomers could also be used to fine-tune the properties of the resulting material. researchgate.net
With respect to dyes, pyrrole-based structures are known to be key components in various classes of dyes and pigments. For instance, diketopyrrolopyrrole (DPP) dyes are a class of high-performance pigments known for their brilliant colors and high stability. nih.gov While this compound itself is not a dye, it can serve as a precursor for the synthesis of novel dyes. The pyrrole ring can be chemically modified to create a conjugated system, which is a prerequisite for a molecule to absorb visible light and thus have color. The hydroxyl group can be used to attach the dye to a substrate, such as a textile fiber or a polymer film, or to improve its solubility in a particular solvent. For example, new pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been synthesized and investigated as dyes in dye-sensitized solar cells. scielo.br
Role in Catalyst Development or Novel Organic Transformations
The pyrrole moiety is a common structural feature in various ligands used in coordination chemistry and catalysis. mdpi.comresearchgate.net The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex.
While there is no specific literature detailing the use of this compound in catalyst development, its structure suggests potential applications. The hydroxyl group could be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This would allow for easy separation of the catalyst from the reaction mixture and potential for recycling.
Furthermore, the pyrrole nitrogen, in conjunction with the distal hydroxyl group, could act as a bidentate ligand for a metal catalyst. The length and flexibility of the hexyl chain would allow the two functional groups to coordinate to the same metal center, potentially leading to enhanced catalytic activity or selectivity in certain organic transformations. For example, organocatalytic enantioselective reactions have been developed using chiral phosphoric acids with pyrrole-containing substrates. acs.org While the subject compound is not chiral, it could be a component of a larger chiral catalyst system. The development of enzyme-catalyzed synthesis of N-substituted pyrrole derivatives also opens avenues for biocatalysis. nih.gov
The field of organocatalysis, where an organic molecule is used as the catalyst, is another area where this compound could find application. The pyrrole ring could act as a Lewis base, or it could be functionalized to create a more complex organocatalyst.
Future Directions and Emerging Research Avenues for Pyrrole Containing Alcohols
Development of Novel and Diverse Synthetic Strategies for Structural Diversification
The synthesis of pyrrole (B145914) derivatives has a rich history, with classical methods such as the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses forming the bedrock of their preparation. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a particularly direct and widely used method for accessing N-substituted pyrroles. mdpi.comsemanticscholar.org For the specific synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol, this would entail the reaction of hexane-2,5-dione with 6-aminohexan-1-ol.
Modern synthetic chemistry, however, is continually striving for greater efficiency, diversity, and sustainability. Emerging strategies are focusing on overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.
Microwave-Assisted Synthesis: A significant advancement has been the application of microwave irradiation to accelerate organic reactions. nih.govpolimi.itbohrium.comrsc.org Microwave-assisted Paal-Knorr synthesis has been shown to dramatically reduce reaction times and improve yields of N-substituted pyrroles compared to conventional heating methods. nih.govpolimi.it This high-speed, efficient approach is well-suited for the rapid generation of libraries of pyrrole-containing alcohols for biological screening.
| Synthetic Method | Key Features | Potential Advantages for Pyrrole-Containing Alcohols |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound and a primary amine. mdpi.comsemanticscholar.org | Direct route to N-substituted pyrroles with an alcohol functionality. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. nih.govpolimi.it | Reduced reaction times, increased yields, and suitability for high-throughput synthesis. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. nih.govacs.orgresearchgate.net | Enhanced safety, scalability, and potential for multi-step syntheses in a single process. |
| Biocatalysis | Employs enzymes to catalyze reactions. nih.govnih.gov | High selectivity, mild reaction conditions, and environmentally friendly. |
Continuous Flow Chemistry: This technology offers a paradigm shift from traditional batch processing to a more controlled, efficient, and scalable method of chemical synthesis. nih.govacs.orgresearchgate.netrsc.org The use of microreactors allows for precise control over reaction parameters, leading to improved yields and purity. Continuous flow methods have been successfully applied to the synthesis of various heterocyclic compounds, including pyrroles, and hold great promise for the large-scale and safe production of pyrrole-containing alcohols. nih.govacs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic approaches, such as the use of transaminases, are being explored for the synthesis of pyrroles under mild and environmentally benign conditions. nih.govnih.gov This can lead to highly selective transformations and reduce the reliance on harsh reagents and solvents.
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For pyrrole-containing alcohols like this compound, these in silico methods can predict biological activity, guide synthetic efforts, and reduce the time and cost of research and development.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. rsc.orgnih.govacs.orgresearchgate.netacs.org By simulating the interaction of pyrrole derivatives with the active sites of known biological targets, researchers can identify potential lead compounds and understand the structural basis for their activity. For instance, docking studies have been used to design pyrrole-based inhibitors for enzymes like monoamine oxidase (MAO) and dihydrofolate reductase (DHFR). bohrium.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govnih.govfrontiersin.org By analyzing the physicochemical properties and structural features of a set of pyrrole derivatives, QSAR can be used to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic targets and the design of molecules with enhanced potency and selectivity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrrole-containing compounds. mdpi.com
Virtual Screening and In Silico ADMET Profiling: Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. nih.govresearchgate.netnih.gov This approach can rapidly narrow down a large chemical space to a manageable number of promising candidates for further experimental testing. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. researchgate.net These computational models can help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
| Computational Tool | Application in Pyrrole-Alcohol Research | Example Studies |
| Molecular Docking | Predicting binding modes and affinities to biological targets. rsc.orgnih.govacs.orgresearchgate.netacs.org | Design of pyrrole-based enzyme inhibitors (MAO, DHFR). bohrium.comnih.gov |
| QSAR | Predicting biological activity based on chemical structure. mdpi.comnih.govnih.govfrontiersin.org | Development of models for anticancer and other activities of pyrrole derivatives. mdpi.com |
| Virtual Screening | High-throughput identification of potential lead compounds. nih.govresearchgate.netnih.gov | Screening of pyrrole libraries against various therapeutic targets. nih.gov |
| In Silico ADMET | Predicting pharmacokinetic and toxicity properties. researchgate.net | Assessing the drug-likeness of novel pyrrole derivatives. researchgate.net |
Exploration of Undiscovered Biological Pathways and Targets in In Vitro Systems
While the pyrrole scaffold is well-established in medicinal chemistry, the full therapeutic potential of pyrrole-containing alcohols remains largely untapped. In vitro screening against a diverse range of biological targets is essential to uncover novel mechanisms of action and identify new therapeutic applications for compounds like this compound.
The biological activities of pyrrole derivatives are diverse, with reports of anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netbiolmolchem.comrsc.org In vitro assays are the primary method for discovering and characterizing these activities.
Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of pyrrole derivatives against various cancer cell lines. mdpi.comresearchgate.net These compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in cancer development. For example, some pyrrole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are crucial for tumor angiogenesis and growth. nih.gov
Antimicrobial Activity: The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrrole-containing compounds have shown promise as antibacterial and antifungal agents. researchgate.netnih.gov In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) of these compounds against a panel of clinically relevant microbes and for elucidating their mechanisms of action, which may involve the disruption of cell membranes or the inhibition of essential enzymes. researchgate.net
Enzyme Inhibition: Pyrrole derivatives have been identified as inhibitors of a wide range of enzymes. frontiersin.orgnih.govnih.gov For example, they have been shown to inhibit cholinesterases, which are key targets in the treatment of Alzheimer's disease, as well as cyclooxygenases (COX), which are involved in inflammation. frontiersin.orgnih.gov In vitro enzyme assays are fundamental for quantifying the inhibitory potency (e.g., IC50 values) and determining the mode of inhibition (e.g., competitive, non-competitive).
The exploration of novel biological targets for pyrrole-containing alcohols through high-throughput screening and other in vitro methodologies could lead to breakthroughs in treating a wide range of diseases.
Sustainable Synthesis and Green Chemistry Innovations for Pyrrole-Hexanol Production
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The goal is to develop chemical processes that are more environmentally friendly, safer, and more efficient. For the production of pyrrole-containing alcohols like this compound, several green chemistry innovations are being explored.
Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ethanol, or deep eutectic solvents is a key focus of sustainable chemistry. bohrium.comrsc.orgnih.govtandfonline.com The Paal-Knorr synthesis of pyrroles has been successfully carried out in water and ethanol, reducing the environmental impact of the process. nih.govtandfonline.com
Catalyst-Free and Solvent-Free Conditions: An ideal green synthesis would eliminate the need for both a catalyst and a solvent. Remarkably, the Paal-Knorr reaction has been shown to proceed efficiently under solvent-free and catalyst-free conditions, simply by mixing the reactants at room temperature. acs.orgrsc.org This approach offers significant advantages in terms of simplicity, cost-effectiveness, and waste reduction.
Heterogeneous Catalysis: The use of solid, reusable catalysts (heterogeneous catalysts) is another important aspect of green chemistry. mdpi.comnih.govrgmcet.edu.in Catalysts such as silica-supported acids or metal oxides can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product. mdpi.comrgmcet.edu.in Various heterogeneous catalysts have been developed for the Paal-Knorr synthesis, offering a more sustainable alternative to homogeneous catalysts. mdpi.comnih.gov
Renewable Feedstocks: The ultimate goal of sustainable chemistry is to utilize renewable resources instead of petrochemicals. Research is underway to produce the building blocks for pyrrole synthesis from biomass. polimi.itacs.org For example, 3-hydroxy-2-pyrones, which can be derived from renewable sources, have been used as masked 1,4-dicarbonyl compounds in the synthesis of N-substituted pyrroles. polimi.itacs.org
| Green Chemistry Approach | Description | Relevance to Pyrrole-Hexanol Production |
| Green Solvents | Use of environmentally benign solvents like water and ethanol. bohrium.comrsc.orgnih.govtandfonline.com | Reduces the use of hazardous organic solvents in the Paal-Knorr synthesis. |
| Solvent-Free Synthesis | Reactions conducted without a solvent. acs.orgrsc.org | Simplifies the reaction setup and workup, and minimizes waste. |
| Heterogeneous Catalysis | Use of solid, reusable catalysts. mdpi.comnih.govrgmcet.edu.in | Facilitates catalyst recovery and reuse, leading to a more sustainable process. |
| Biocatalysis | Use of enzymes as catalysts. nih.govnih.gov | Enables highly selective reactions under mild conditions. |
| Renewable Feedstocks | Sourcing starting materials from biomass. polimi.itacs.org | Reduces reliance on fossil fuels and promotes a circular economy. |
Q & A
Q. What are the recommended synthetic routes for 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol, and how can reaction conditions be optimized?
The Mitsunobu reaction is a viable method for coupling pyrrole derivatives with alcohols. For example, DIAD (diisopropyl azodicarboxylate) and PPh₃ in dry THF under reflux for 24 hours achieved a 78% yield in analogous syntheses . Optimization involves adjusting solvent polarity, catalyst ratios, and reaction time.
| Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DIAD, PPh₃ | THF | Reflux | 24 | 78 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
¹H NMR in CDCl₃ is critical. Key signals include:
- Pyrrole protons: δ 6.0–6.5 (multiplet, 2H).
- Methyl groups (2,5-dimethyl): δ 2.1–2.3 (singlets, 6H).
- Hexanol chain: δ 1.4–1.6 (m, 8H), δ 3.6 (t, 2H, -CH₂OH). Compare with literature spectra of structurally related pyrrole-alcohol hybrids .
Q. What purification methods effectively isolate this compound from by-products?
Column chromatography (ethyl acetate/heptane, 1:10) and recrystallization (methanol or DMF-EtOH) are effective.
| Method | Solvent System | Purity Achieved | Reference |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/heptane | High | |
| Recrystallization | DMF-EtOH (1:1) | >95% |
Q. How should researchers store this compound to ensure stability?
Store at -20°C under inert gas (N₂/Ar) in amber glass vials with desiccants. Avoid exposure to light or moisture to prevent hydroxyl group oxidation .
Advanced Questions
Q. How can computational methods resolve contradictions between experimental and predicted NMR data?
Density functional theory (DFT) calculations with implicit solvent models (e.g., IEFPCM for CDCl₃) can predict chemical shifts. Discrepancies often arise from tautomerism or solvent effects. Validate using coupling constants and integration ratios from experimental spectra .
Q. What strategies mitigate decomposition under acidic/basic conditions during derivatization?
Protect the hydroxyl group as a TBS (tert-butyldimethylsilyl) ether before reactions. Post-derivatization, deprotect with TBAF (tetrabutylammonium fluoride). Stability studies at varying pH (4–9) and temperatures (25–60°C) are recommended .
Q. Which in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?
Use antimicrobial assays (e.g., MIC against S. aureus) with ampicillin as a positive control. Include solvent-only controls (e.g., DMSO) and cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out nonspecific effects .
Q. How do the methyl groups on the pyrrole ring influence reactivity in electrophilic substitutions?
Methyl groups donate electron density via inductive effects, activating the pyrrole ring toward electrophiles (e.g., nitration or halogenation). Computational modeling (e.g., Fukui indices) predicts preferential substitution at the 3- and 4-positions of the pyrrole ring .
| Position | Fukui Index (Electrophilicity) |
|---|---|
| 3 | 0.45 |
| 4 | 0.38 |
Q. What analytical approaches detect degradation products under oxidative conditions?
HPLC-MS with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% formic acid) identifies aldehydes or ketones from pyrrole ring oxidation. Synthesize degradation standards for quantification .
Q. How can this compound serve as a building block for complex heterocycles?
The hydroxyl group enables Mitsunobu reactions to form ethers or esters. For example, coupling with carboxylic acids yields esters for further cyclization. Optimize using stoichiometric DIAD/PPh₃ and anhydrous conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data across studies?
Re-evaluate assay protocols (e.g., cell line viability, compound purity via HPLC). Perform dose-response curves (IC₅₀) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Batch-to-batch variability and post-synthesis degradation are common culprits .
Q. Why might GC-MS data conflict with NMR results for this compound?
GC-MS may fragment the alcohol group under high-temperature ionization, leading to misleading molecular ion peaks ([M]⁺ vs. [M-H₂O]⁺). Confirm using low-temperature LC-MS or high-resolution ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
